Closantel Impurity F

Vue d'ensemble

Description

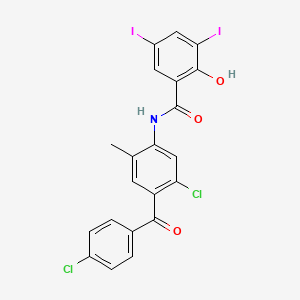

Closantel Impurity F, also known as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is an impurity of Closantel . Closantel is a broad-spectrum anthelmintic used against nematode infection .

Molecular Structure Analysis

The molecular formula of Closantel Impurity F is C21H13Cl2I2NO3 . The molecular structure can be represented by the SMILES notation:CC1=CC(C(C2=CC=C(Cl)C=C2)=O)=C(Cl)C=C1NC(C3=C(O)C(I)=CC(I)=C3)=O .

Applications De Recherche Scientifique

Analytical Method Development and Validation

Closantel Impurity F can be used for the analytical method development and method validation . This involves the use of analytical chemistry techniques and methods to test and validate the quality and composition of pharmaceutical samples.

Quality Control Application

Closantel Impurity F can be used in Quality Controlled (QC) applications . In the pharmaceutical industry, QC refers to the process of ensuring that a product meets specified criteria and standards. It involves testing the product to verify its quality.

Product Development

Closantel Impurity F can be used in product development . This involves the process of creating new pharmaceutical products, including the formulation, testing, and manufacturing processes.

ANDA and DMF Filing

Closantel Impurity F can be used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing . ANDA and DMF are regulatory documents submitted to the FDA or other regulatory authorities when seeking approval to market a generic drug product or to support the chemistry, manufacturing, and controls section of an application.

Stability Studies

Closantel Impurity F can be used in stability studies . These studies are performed to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. The studies are designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors and to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.

Enantiomeric Separation

Closantel, the parent compound of Closantel Impurity F, is an antiparasitic drug marketed in a racemic form with one chiral center . It is meaningful to develop a method for separating and analyzing the closantel enantiomers . In this context, Closantel Impurity F could potentially be used in the development of these separation methods.

Safety and Hazards

Mécanisme D'action

Target of Action

Closantel Impurity F, like Closantel, primarily targets parasites, particularly liver flukes and haematophagous nematodes . It is also effective against certain other helminths and arthropods .

Mode of Action

Closantel Impurity F interacts with its targets by uncoupling oxidative phosphorylation . This process disrupts the energy metabolism of the parasites, leading to their paralysis or death .

Biochemical Pathways

The primary biochemical pathway affected by Closantel Impurity F is the energy metabolism pathway of the parasites . The compound acts by suppressing the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This action impairs the parasites’ motility and possibly other processes as well .

Pharmacokinetics

Closantel Impurity F is rapidly absorbed into the systemic circulation with peak plasma levels observed at 24-48 hours after dosing . On average, tissue levels are 15 times lower than plasma levels . The elimination half-life of Closantel is also significant .

Result of Action

The result of Closantel Impurity F’s action is a marked change in the energy metabolism of the parasites, leading to their paralysis or death . This effect is due to the inhibition of ATP synthesis induced by the uncoupling of mitochondrial oxidative phosphorylation .

Action Environment

Closantel Impurity F’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to be very toxic to dung fauna . This suggests that the compound’s action can be affected by the presence of certain organisms in the environment. Additionally, resistance to Closantel has been reported in Haemonchus species outside the EU , indicating that local (regional, farm) epidemiological information about the susceptibility of nematodes can influence the compound’s efficacy .

Propriétés

IUPAC Name |

N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQDZIVQNQACIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

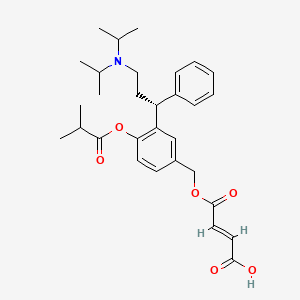

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)